3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
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Overview
Description
3,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a complex organic compound characterized by its unique molecular structure, which includes a triazolothiazole core and difluorobenzamide moiety
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
The compound interacts with its target, 5-LO, by inhibiting its activity . This inhibition disrupts the biosynthesis of leukotrienes, thereby potentially mitigating inflammatory and allergic responses .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it disrupts the conversion of arachidonic acid to leukotrienes . This disruption can lead to downstream effects such as a decrease in inflammatory and allergic reactions .
Pharmacokinetics
This suggests that the compound may have similar metabolic pathways, which could impact its bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of leukotriene biosynthesis . This can lead to a decrease in inflammatory and allergic reactions, as leukotrienes are key mediators in these processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of glucose has been shown to enhance the degradation of related compounds by Pseudomonas fluorescens . .
Biochemical Analysis
Biochemical Properties
Related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the target biomolecule.
Cellular Effects
Related compounds have demonstrated cytotoxic effects , suggesting that this compound may also influence cell function
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves multiple steps, starting with the construction of the triazolothiazole core One common approach is the cyclization of appropriate precursors, such as thiazol-3-amine derivatives, under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification techniques such as recrystallization or column chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the compound with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.
Medicine
In medicine, this compound has been investigated for its potential pharmacological properties. It may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory effects, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide include:
3,4-Difluoro-N-(5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl)benzamide
3,4-Difluoro-N-(5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl)benzamide derivatives
Other triazolothiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of functional groups and the presence of difluorobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4OS/c12-7-2-1-6(5-8(7)13)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUZKXSAIIUBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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